molecular formula C12H13N3S2 B12128407 Thiourea, N-ethyl-N'-(4-phenyl-2-thiazolyl)- CAS No. 79490-86-1

Thiourea, N-ethyl-N'-(4-phenyl-2-thiazolyl)-

Cat. No.: B12128407
CAS No.: 79490-86-1
M. Wt: 263.4 g/mol
InChI Key: QAJUVPNMPTYTGV-UHFFFAOYSA-N
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Description

Thiourea, N-ethyl-N’-(4-phenyl-2-thiazolyl)- is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This structural motif is known for its significant biological activity and is found in many pharmacologically active compounds .

Preparation Methods

The synthesis of Thiourea, N-ethyl-N’-(4-phenyl-2-thiazolyl)- typically involves the reaction of 2-aminothiazole with an appropriate isothiocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

Thiourea, N-ethyl-N’-(4-phenyl-2-thiazolyl)- can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing cytotoxic activity against certain cancer cell lines.

    Industry: It is used in the development of agrochemicals, such as herbicides and plant growth regulators

Mechanism of Action

The mechanism of action of Thiourea, N-ethyl-N’-(4-phenyl-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer effects. The compound’s antimicrobial activity is likely due to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes .

Comparison with Similar Compounds

Thiourea, N-ethyl-N’-(4-phenyl-2-thiazolyl)- can be compared with other thiourea derivatives and thiazole-containing compounds:

Properties

CAS No.

79490-86-1

Molecular Formula

C12H13N3S2

Molecular Weight

263.4 g/mol

IUPAC Name

1-ethyl-3-(4-phenyl-1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C12H13N3S2/c1-2-13-11(16)15-12-14-10(8-17-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15,16)

InChI Key

QAJUVPNMPTYTGV-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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